molecular formula C17H18N3O3+ B103607 AZOIC DIAZO COMPONENT 20 CAS No. 15518-68-0

AZOIC DIAZO COMPONENT 20

Cat. No.: B103607
CAS No.: 15518-68-0
M. Wt: 312.34 g/mol
InChI Key: DKPBKNZQVUOHRQ-UHFFFAOYSA-O
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Description

AZOIC DIAZO COMPONENT 20 is an aromatic diazonium compound. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds. The presence of the diazonium group makes these compounds highly reactive and useful in various chemical transformations.

Safety and Hazards

The safety data sheet for a similar compound, Benzyl benzoate, indicates that it may cause eye and skin irritation, respiratory and digestive tract irritation, and that it is light sensitive . Diazonium salts are known to be fragile and can explode when dried . Therefore, they are typically used in solution state .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- typically involves the diazotization of an aromatic amine. The process begins with the reaction of 4-(benzoylamino)-2,5-diethoxyaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt .

Industrial Production Methods

In an industrial setting, the preparation of diazonium salts is scaled up by maintaining strict temperature control and using continuous flow reactors to ensure the stability of the diazonium compound. The use of automated systems helps in minimizing the risks associated with the handling of these highly reactive intermediates .

Mechanism of Action

The mechanism of action of benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- involves the formation of a highly reactive diazonium ion. This ion can undergo various nucleophilic substitution reactions, where the diazonium group is replaced by other functional groups. The reactivity of the diazonium ion is attributed to the excellent leaving group ability of nitrogen gas (N₂), which is released during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AZOIC DIAZO COMPONENT 20 is unique due to the presence of both benzoylamino and diethoxy substituents, which can influence its reactivity and the types of products formed in its reactions. The ethoxy groups can provide additional steric and electronic effects compared to methoxy groups, potentially leading to different reaction outcomes .

Properties

IUPAC Name

4-benzamido-2,5-diethoxybenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-3-22-15-11-14(20-18)16(23-4-2)10-13(15)19-17(21)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPBKNZQVUOHRQ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N3O3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5486-84-0 (tetrachlorozincate(2-)[2:1]), 67000-46-8 (hexafluorophosphate(1-))
Record name Fast blue BB
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DSSTOX Substance ID

DTXSID8065905
Record name Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy-
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Molecular Weight

312.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15518-68-0
Record name 4-(Benzoylamino)-2,5-diethoxybenzenediazonium
Source CAS Common Chemistry
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Record name Fast blue BB
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy-
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Record name Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(phenylcarboxamido)-2,5-diethoxybenzenediazonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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